molecular formula C16H16ClN3O5S B2770402 Ethyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-4-carboxylate CAS No. 1903913-28-9

Ethyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-4-carboxylate

Cat. No.: B2770402
CAS No.: 1903913-28-9
M. Wt: 397.83
InChI Key: LJSZAYGDHUIWLP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-4-carboxylate is a synthetic organic compound It is known for its complex molecular structure, combining various functional groups like thiazole, nicotinamide, and tetrahydrofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-4-carboxylate involves multi-step organic reactions. These typically start with the preparation of intermediate compounds:

  • Step 1: Preparation of 5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide through a nucleophilic substitution reaction involving 5-chloronicotinic acid and tetrahydrofuran-3-ol.

  • Step 2: Reaction of the intermediate with thiazole-4-carboxylic acid chloride to form the final product, this compound.

Industrial Production Methods

Industrial production mirrors lab-scale synthesis but on a larger scale, with optimization for yield and purity:

  • Scale-Up Process: Utilizes larger reaction vessels, enhanced purification methods, and continuous flow techniques to manage reactions more efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Potential to form oxidized derivatives through the functional groups present.

  • Reduction: Possible under appropriate conditions, particularly at the nicotinamide and thiazole rings.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on various parts of the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides, sodium hydroxide.

Major Products

Products vary based on the reaction type:

  • Oxidized Products: Result in various carboxylate or ketone derivatives.

  • Reduced Products: Produce amines or alcohols.

  • Substitution Products: Lead to diverse substituted thiazole and nicotinamide derivatives.

Scientific Research Applications

This compound finds applications in various scientific fields:

Chemistry

  • Synthesis of Complex Molecules: Utilized as a building block for creating more intricate organic compounds.

  • Catalysis: Acts as a potential ligand for catalytic reactions.

Biology

  • Pharmacology: Studied for its interaction with biological targets, potentially offering therapeutic benefits.

  • Biochemistry: Used in enzyme inhibition studies due to its unique structure.

Medicine

  • Drug Development: Investigated for its potential as a drug candidate for various diseases, owing to its bioactivity.

Industry

  • Material Science: Explored for the synthesis of novel materials with unique properties.

Comparison with Similar Compounds

When compared with similar compounds, Ethyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-4-carboxylate stands out due to its unique combination of functional groups:

Similar Compounds

  • Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-4-carboxylate: Lacks the chlorine atom, resulting in different reactivity and applications.

  • Ethyl 2-(5-chloro-6-((tetrahydrofuran-2-yl)oxy)nicotinamido)thiazole-4-carboxylate: Differing position of the tetrahydrofuran oxygen affects its chemical behavior.

Properties

IUPAC Name

ethyl 2-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S/c1-2-24-15(22)12-8-26-16(19-12)20-13(21)9-5-11(17)14(18-6-9)25-10-3-4-23-7-10/h5-6,8,10H,2-4,7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSZAYGDHUIWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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